molecular formula C13H15NO4S B2729633 2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 344265-06-1

2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Cat. No. B2729633
CAS RN: 344265-06-1
M. Wt: 281.33
InChI Key: ZVRSXYGRYXPPCD-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, MMB-4, and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have developed new synthetic methodologies for creating diverse chemical structures, some of which may be related to the chemical family of "2-Methyl-4-(4-methylbenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone". For instance, Eynde et al. (1993) presented a convenient method for the preparation of 2-substituted quinazolines, showcasing the versatility of aldehydes in generating complex heterocyclic compounds (Eynde et al., 1993). Similarly, Hati et al. (2016) reported on an oxone mediated tandem transformation of 2-aminobenzylamines to benzimidazoles, highlighting the potential for creating diverse structures through innovative chemical reactions (Hati et al., 2016).

properties

IUPAC Name

2-methyl-4-[(4-methylphenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-9-3-5-11(6-4-9)7-14-12(15)8-19(17,18)10(2)13(14)16/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRSXYGRYXPPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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